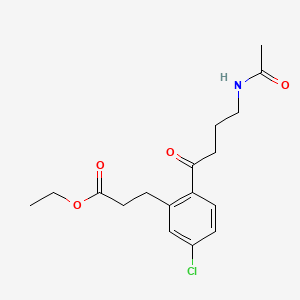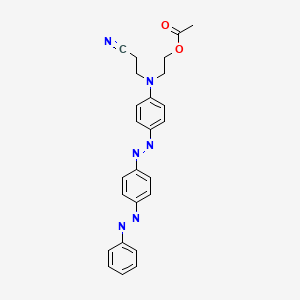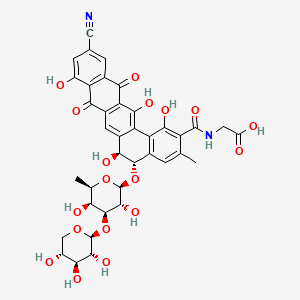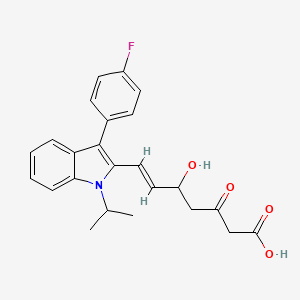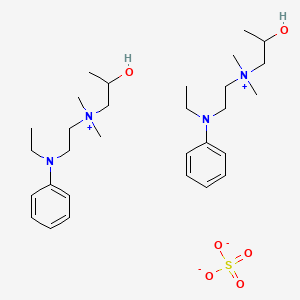
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of an ethylanilino group, a hydroxypropyl group, and a dimethylazanium group, all linked to a sulfate anion. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate typically involves a multi-step process. One common method includes the alkylation of N-ethylaniline with 2-chloroethylamine hydrochloride to form the intermediate compound. This intermediate is then reacted with 2-hydroxypropyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell signaling pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate involves its interaction with specific molecular targets. In biological systems, it can bind to cell membrane receptors, modulating signal transduction pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged biomolecules, influencing cellular functions and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-methylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate
- 2-(N-ethylanilino)ethyl-(2-hydroxyethyl)-dimethylazanium;sulfate
- 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-trimethylazanium;sulfate
Uniqueness
Compared to similar compounds, 2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate exhibits unique properties due to the presence of both the ethylanilino and hydroxypropyl groups. These functional groups contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
72269-47-7 |
|---|---|
Formule moléculaire |
C30H54N4O6S |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate |
InChI |
InChI=1S/2C15H27N2O.H2O4S/c2*1-5-16(15-9-7-6-8-10-15)11-12-17(3,4)13-14(2)18;1-5(2,3)4/h2*6-10,14,18H,5,11-13H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
HIRRJFUGIJEXTB-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


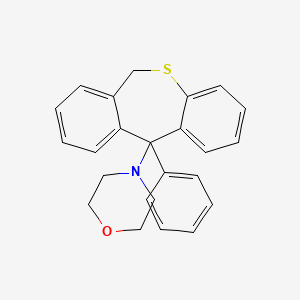
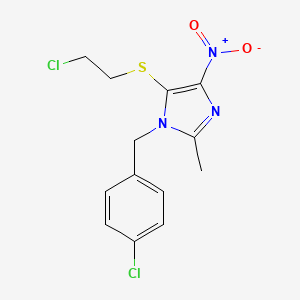
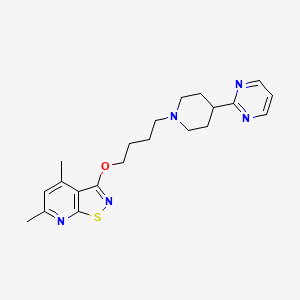
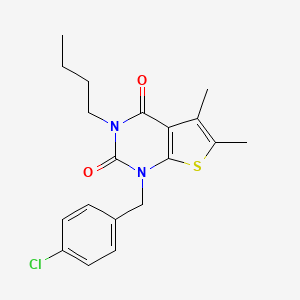

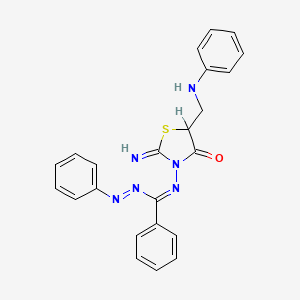

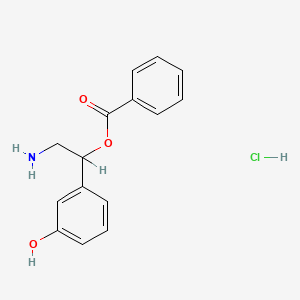
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)

